molecular formula C14H8BrNO3 B5629337 5-bromo-2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione

5-bromo-2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B5629337
M. Wt: 318.12 g/mol
InChI Key: IQXLVAXSQBGKFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 5-bromo-2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione involves complex organic reactions, often starting from simple precursors. For instance, derivatives have been synthesized from 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid, showcasing the compound's versatile reactivity and potential for forming transition metal complexes (S. N. Sampal et al., 2018). Another synthesis route involves starting from 4,5-diamino-N-methylphthalimide, highlighting the methods to introduce different substituents and study their effects on the compound's photophysical properties (Mininath S. Deshmukh & N. Sekar, 2015).

Molecular Structure Analysis

The molecular structure of these compounds has been analyzed using various spectroscopic methods, including 1HNMR, 13C-NMR, IR, and Powder XRD, which elucidate their complex nature and reactivity. The detailed structure helps in understanding the coordination behavior with metal ions and the stoichiometry ratio of ligand to metal, crucial for forming complexes (S. N. Sampal et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of this compound and its derivatives has been explored through their ability to form transition metal complexes, demonstrating moderate to excellent antimicrobial activity against tested bacteria and fungi. This highlights the compound's potential in pharmaceutical applications, especially in developing new antimicrobial agents (S. N. Sampal et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, have been studied through various techniques. For instance, the synthesized o-hydroxyphenyl benzimidazole derivatives are fluorescent and sensitive to solvent polarity, exhibiting thermal stability up to 317 °C. These properties are significant in determining the compound's application in fluorescent materials and its stability under different conditions (Mininath S. Deshmukh & N. Sekar, 2015).

properties

IUPAC Name

5-bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO3/c15-8-5-6-9-10(7-8)14(19)16(13(9)18)11-3-1-2-4-12(11)17/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXLVAXSQBGKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione

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